Dimethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitrobenzene-1,4-dicarboxylate
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Overview
Description
Dimethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitrobenzene-1,4-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, nitro group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitrobenzene-1,4-dicarboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitrobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Acidic or basic conditions are often employed for hydrolysis and substitution reactions .
Major Products Formed
The major products formed from these reactions include amines, carboxylic acids, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitrobenzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitrobenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group and pyrimidine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-dimethylpyrimidin-2-yl)thio]propanoic acid
- 4,6-Dimethyl-2-pyrimidinamine
- N-(4,6-Dimethylpyrimidin-2-yl)-N-phenylacetamide
Uniqueness
Dimethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitrobenzene-1,4-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H15N3O6S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
dimethyl 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-5-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H15N3O6S/c1-8-5-9(2)18-16(17-8)26-13-7-10(14(20)24-3)12(19(22)23)6-11(13)15(21)25-4/h5-7H,1-4H3 |
InChI Key |
GMEDPCRQBAURGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=CC(=C(C=C2C(=O)OC)[N+](=O)[O-])C(=O)OC)C |
Origin of Product |
United States |
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